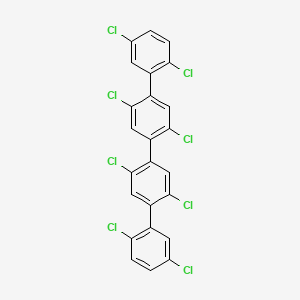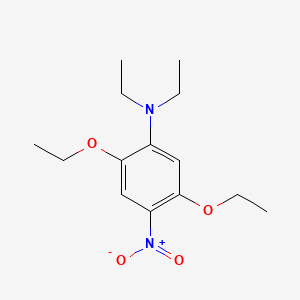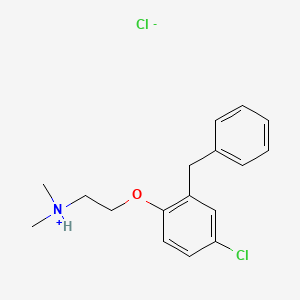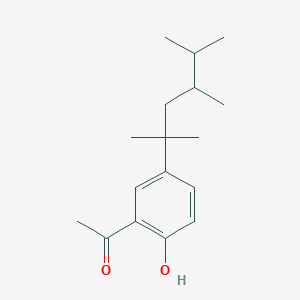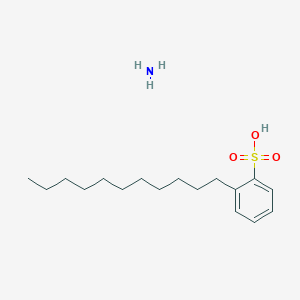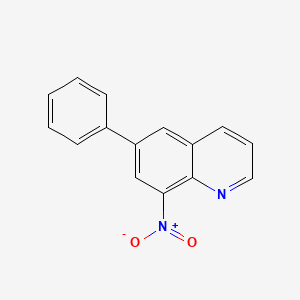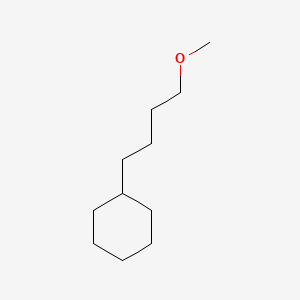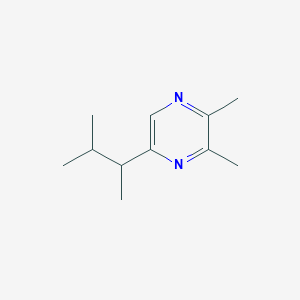
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine is a heterocyclic aromatic organic compound with the molecular formula C11H18N2. This compound belongs to the pyrazine family, which is known for its presence in various natural and synthetic compounds, often contributing to the flavor and aroma profiles of foods and materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine can be achieved through various methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the compound can be synthesized by an alkyl-zinc cross-coupling reaction .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
化学反応の分析
Types of Reactions: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using various reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
科学的研究の応用
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma profile.
作用機序
The mechanism of action of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence processes such as cell signaling, gene expression, and metabolic pathways .
類似化合物との比較
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Another pyrazine derivative with a similar structure but different substitution pattern.
2,3-Dimethyl-5-isobutylpyrazine: A closely related compound with a different alkyl group attached to the pyrazine ring.
Uniqueness: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the flavor and fragrance industry, as well as in scientific research for its potential therapeutic effects.
特性
CAS番号 |
75492-03-4 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC名 |
2,3-dimethyl-5-(3-methylbutan-2-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-7(2)8(3)11-6-12-9(4)10(5)13-11/h6-8H,1-5H3 |
InChIキー |
XHWQDKPTAKGXNP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N=C1C)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


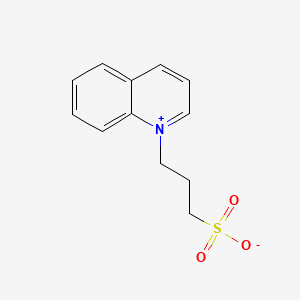
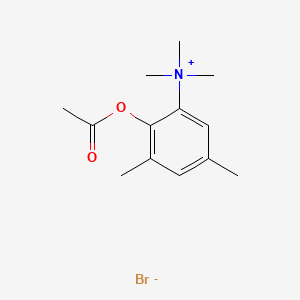

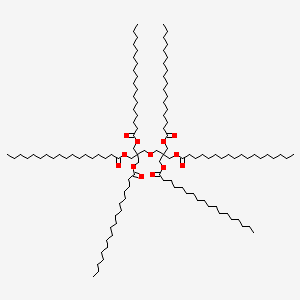
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
